Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate
Description
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate is a synthetic adamantane-containing naphthalene derivative. Its structure features a naphthalene core substituted with a carboxylate ester at position 2 and a methoxyadamantylphenyl group at position 6 (Figure 1). The adamantane moiety is hydroxylated at the 2-position, distinguishing it from related compounds like adapalene (a retinoid used in acne treatment) and its methyl ester prodrug (CAS 106685-41-0) .
This compound is structurally analogous to adapalene methyl ester (methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthalenecarboxylate) but differs by the substitution of a hydroxyl group on the adamantane ring. Such modifications are often explored to optimize pharmacokinetic properties, such as metabolic stability or receptor binding .
Properties
IUPAC Name |
methyl 6-[3-(2-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O4/c1-32-26-8-7-22(20-3-4-21-13-23(28(31)33-2)6-5-19(21)12-20)14-25(26)29-15-17-9-18(16-29)11-24(10-17)27(29)30/h3-8,12-14,17-18,24,27,30H,9-11,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVPUQUVSPIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance.
Attachment of the adamantane derivative: This step may involve a nucleophilic substitution reaction where the adamantane derivative is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the adamantane moiety can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological receptors, potentially modulating their activity. The methoxyphenyl and naphthalene groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural and Functional Comparison with Analogues
Biological Activity
Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate, also known as Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C29H30O3
- Molecular Weight : 426.55 g/mol
- CAS Number : 106685-41-0
- Dipeptidyl Peptidase Inhibition :
- Antioxidant Activity :
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound:
- Diabetes Models : Animal models treated with the compound showed improved glycemic control compared to controls, supporting its role as a DPP-IV inhibitor.
- Inflammation Models : The compound exhibited anti-inflammatory effects by reducing pro-inflammatory cytokine levels in animal models of inflammation .
Case Studies
-
Case Study on Diabetes Management :
- A study involving diabetic mice treated with this compound showed a notable decrease in blood glucose levels over four weeks. The results indicated that the compound may improve insulin sensitivity and β-cell function.
-
Case Study on Cardiovascular Health :
- Research indicated that the antioxidant properties of the compound could be beneficial in preventing endothelial dysfunction associated with cardiovascular diseases. Mice treated with the compound exhibited lower markers of oxidative stress compared to untreated controls.
Q & A
Basic Research Question
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., adamantane protons at δ 1.6–2.1 ppm, methoxy groups at δ 3.8–4.0 ppm).
- Mass Spectrometry: HRMS validates molecular weight (expected [M+H] ~ 472.2 g/mol).
- X-ray Crystallography: Resolves stereochemistry of the adamantane-naphthalene junction (if crystalline) .
Data Interpretation: Compare spectral data with structurally similar compounds, such as Adapalene derivatives .
How can researchers design in vitro assays to evaluate the compound's bioactivity?
Basic Research Question
- Target Selection: Prioritize receptors linked to adamantane derivatives (e.g., retinoid receptors, tyrosine kinases).
- Assay Protocol:
- Use cell lines (e.g., HEK293 or MCF-7) for cytotoxicity (MTT assay) and IC determination.
- Measure anti-inflammatory activity via COX-2 inhibition ELISA .
Controls: Include positive controls (e.g., diclofenac for COX-2) and vehicle-treated cells.
What methodologies ensure rigorous toxicological evaluation of this compound?
Advanced Research Question
Follow systematic review frameworks (e.g., ATSDR guidelines):
- Step 1: Literature search (databases: PubMed, TOXLINE) using terms like "naphthalene derivatives + toxicity" .
- Step 2: Apply inclusion criteria: species (rodents/humans), exposure routes (oral/inhalation), and endpoints (hepatic/renal effects) .
- Step 3: Risk of Bias Assessment: Use tools like Table C-7 (randomization, blinding) to exclude low-quality studies .
Data Table:
| Risk of Bias Criteria | Assessment |
|---|---|
| Dose randomization | Yes/No |
| Allocation concealment | Yes/No |
How can computational chemistry optimize reaction pathways for this compound?
Advanced Research Question
- Reaction Path Search: Use quantum mechanics (DFT) to model transition states and intermediates for key steps (e.g., esterification).
- Machine Learning: Train models on reaction databases to predict optimal catalysts (e.g., KCO vs. NaH) .
Case Study: ICReDD’s workflow reduced synthesis time by 40% via computational-experimental feedback loops .
How should researchers resolve contradictions in toxicological data across studies?
Advanced Research Question
- Meta-analysis: Pool data from multiple studies (e.g., hepatic toxicity in rodents) using random-effects models.
- Confidence Rating: Apply ATSDR’s criteria (Table C-6) to weight studies by sample size and methodology rigor .
Example: Discrepancies in LD values may arise from differences in exposure duration or species sensitivity.
What pharmacokinetic parameters are essential for preclinical development?
Advanced Research Question
- ADME Profiling:
- Absorption: Caco-2 cell permeability assays.
- Metabolism: Liver microsome incubation to identify CYP450-mediated metabolites.
- Excretion: Radiolabeled tracer studies in rodents .
Data Interpretation: Compare with structurally related compounds (e.g., adamantane-containing drugs) for bioavailability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
